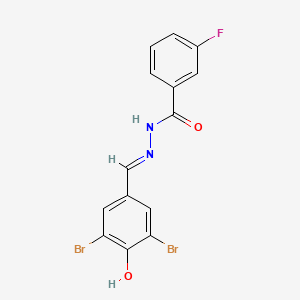

![molecular formula C17H28ClNO2 B6080919 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride](/img/structure/B6080919.png)

1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride, also known as IBMP, is a chemical compound that has been widely studied for its potential applications in scientific research. IBMP is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE), an enzyme that plays a critical role in the regulation of intracellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride is based on its ability to inhibit PDE, an enzyme that catalyzes the hydrolysis of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE, 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride increases the levels of cAMP and cGMP, which in turn activate downstream signaling pathways that regulate various cellular processes. For example, cAMP activates protein kinase A (PKA), which phosphorylates target proteins and regulates gene expression. cGMP activates protein kinase G (PKG), which regulates ion channels and smooth muscle relaxation.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride depend on the specific subtype of PDE that is inhibited. For example, inhibition of PDE3 by 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride leads to increased levels of cAMP and PKA activation, which results in vasodilation and increased contractility of cardiac muscle. Inhibition of PDE4 by 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride leads to increased levels of cAMP and PKA activation, which results in anti-inflammatory effects and enhanced memory and learning. Inhibition of PDE5 by 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride leads to increased levels of cGMP and PKG activation, which results in smooth muscle relaxation and improved blood flow.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride in lab experiments include its high potency, selectivity, and solubility in water and organic solvents. 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride is also relatively stable and can be stored for long periods of time without degradation. However, 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride has some limitations, such as its potential toxicity and off-target effects on other subtypes of PDE. Therefore, careful dose-response studies and toxicity assessments are necessary when using 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride in lab experiments.

Future Directions

There are many future directions for 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride research, including the development of novel analogs with improved selectivity and potency, the investigation of 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride's effects on other signaling pathways and cellular processes, and the translation of 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride research into clinical applications for the treatment of various diseases. Additionally, 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride could be used as a tool to study the role of PDE in various physiological and pathological conditions, such as neurological disorders, cardiovascular disease, and cancer. Overall, 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride has the potential to be a valuable tool for scientific research and drug development.

Synthesis Methods

The synthesis of 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride involves the reaction of 4-isobutoxyphenylacetic acid with diethylamine and formaldehyde in the presence of hydrochloric acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents. The purity of 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride has been used in a wide range of scientific research applications, including neuroscience, cardiovascular disease, cancer, and reproductive biology. In neuroscience, 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride has been shown to enhance memory and learning in animal models by increasing the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. In cardiovascular disease, 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride has been investigated for its potential to reduce hypertension and improve blood flow by inhibiting PDE3, a subtype of PDE that is highly expressed in the heart and blood vessels. In cancer research, 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride has been studied for its ability to induce apoptosis (programmed cell death) in cancer cells by activating the cAMP signaling pathway. In reproductive biology, 1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride has been used to stimulate ovulation in women undergoing fertility treatment.

properties

IUPAC Name |

1-[3-(diethylaminomethyl)-4-(2-methylpropoxy)phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-6-18(7-2)11-16-10-15(14(5)19)8-9-17(16)20-12-13(3)4;/h8-10,13H,6-7,11-12H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZCVMFTSXDXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)C(=O)C)OCC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Diethylaminomethyl)-4-(2-methylpropoxy)phenyl]ethanone;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea](/img/structure/B6080844.png)

![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6080850.png)

![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6080864.png)

![5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6080877.png)

![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)

![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)

![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)

![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)

![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)

![2-[4-(2,5-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6080947.png)